Methyl 6-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate
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Overview
Description
Methyl 6-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a complex organic compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a benzodioxole moiety fused with a naphthyridine ring, makes it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a benzodioxole derivative with a naphthyridine precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: N-bromosuccinimide in carbon tetrachloride or dichloromethane.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of methyl 6-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), by binding to their active sites and preventing the conversion of arachidonic acid to prostaglandins. This inhibition results in reduced inflammation and pain . Additionally, the compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Methyl 6-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate can be compared with other benzodioxole derivatives and naphthyridine compounds:
Properties
Molecular Formula |
C18H14N2O5 |
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Molecular Weight |
338.3 g/mol |
IUPAC Name |
methyl 6-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C18H14N2O5/c1-10-12(18(22)23-2)8-13-14(19-10)5-6-20(17(13)21)11-3-4-15-16(7-11)25-9-24-15/h3-8H,9H2,1-2H3 |
InChI Key |
LYLKMCCJZQSRSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CN(C2=O)C3=CC4=C(C=C3)OCO4)C(=O)OC |
Origin of Product |
United States |
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